(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2102408-57-9
VCID: VC6292325
InChI: InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
SMILES: C1C(C2=C(O1)C=C(C=C2)F)N.Cl
Molecular Formula: C8H9ClFNO
Molecular Weight: 189.61

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

CAS No.: 2102408-57-9

Cat. No.: VC6292325

Molecular Formula: C8H9ClFNO

Molecular Weight: 189.61

* For research use only. Not for human or veterinary use.

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride - 2102408-57-9

Specification

CAS No. 2102408-57-9
Molecular Formula C8H9ClFNO
Molecular Weight 189.61
IUPAC Name (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Standard InChI Key HFKQYAVAOPSXSI-FJXQXJEOSA-N
SMILES C1C(C2=C(O1)C=C(C=C2)F)N.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemistry

The compound’s systematic IUPAC name, (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, reflects its stereochemistry at the C3 position, where the amine group adopts the R configuration . This chiral center is critical for its biological activity and interactions with enantioselective receptors.

Molecular Structure and Spectroscopic Data

The benzofuran scaffold consists of a fused benzene and furan ring, with a fluorine substituent at C6 and an amine group at C3 (Figure 1). Key spectroscopic identifiers include:

IdentifierValueSource
InChIInChI=1S/C₈H₈FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
InChIKeyHFKQYAVAOPSXSI-FJXQXJEOSA-N
SMILESCl.N[C@H]1COc2cc(F)ccc12
MDL NumberMFCD24435222

The SMILES notation confirms the R configuration via the @ symbol, while the InChIKey provides a unique identifier for database searches .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols are proprietary, the structure suggests a multistep route involving:

  • Benzofuran ring formation via cyclization of a phenolic precursor.

  • Fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) at C6.

  • Chiral resolution to isolate the R-enantiomer, likely via diastereomeric salt crystallization or chiral chromatography .

Industrial Production

Suppliers like Apollo Scientific (UK) and American Elements (USA) manufacture the compound at >97% purity, as confirmed by HPLC . Bulk packaging includes 25 kg drums and 440-gallon liquid totes, with pricing available upon inquiry .

Physicochemical Properties

PropertyValueSource
Molecular Weight189.61 g/mol
AppearanceWhite to off-white crystalline powder
Melting PointNot reported
SolubilitySoluble in water (hydrochloride salt form)

The absence of reported melting and boiling points suggests thermal instability or proprietary data constraints .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a building block for:

  • Serotonin receptor modulators: The benzofuran core mimics endogenous ligands, enabling targeting of 5-HT₁A/₂C receptors .

  • Antiviral agents: Fluorinated heterocycles are explored for protease inhibition in viral pathogens .

Asymmetric Catalysis

The chiral amine moiety may act as a ligand in transition-metal catalysts for enantioselective C–C bond formations, though published examples are lacking .

HazardGHS CodePrecaution
Acute toxicity (oral)H302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye damageH319Causes serious eye irritation
Respiratory irritationH335May cause respiratory irritation

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